1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone
Description
Properties
Molecular Formula |
C11H13NO3S |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO3S/c1-16(14,15)10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 |
InChI Key |
REDQEUFBNZVMKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction and Cyclization from p-Methylsulfonylphenyl Serine Esters
One well-documented route begins with D-(-)-threo-p-methylsulfonylphenyl serine ethyl ester as the starting material:
Step 1: Reduction to Amino-Diol Hydrochloride
- The serine ester is reduced using potassium borohydride in methanol at 50–55°C for 2 hours.
- After methanol removal, the residue is treated with hydrochloride-ethanol solution, refluxed, filtered, and crystallized to yield D-(-)-threo-2-amino-4-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride with an 83% yield.
- Purity is assessed by HPLC using an Agilent C18 column with UV detection at 225 nm.
Step 2: Cyclization in the Presence of Potassium Carbonate and Benzonitrile
- The amino-diol hydrochloride is reacted with glycerol and potassium carbonate at 80°C.
- Benzonitrile is added, and the mixture is heated to 105–110°C for 10 hours to promote cyclization.
- After cooling and water addition, the product precipitates, is filtered, washed, and dried, yielding approximately 70% of the cyclized product.
Step 3: Further Functionalization and Purification
- Additional steps involve treatment with hexafluoropropylene and diethylamine in methylene chloride, followed by heating, washing, and recrystallization.
- Hydrochloric acid reflux and subsequent organic extraction steps lead to the final compound after recrystallization from water/isopropanol mixtures.
This route is detailed in a European patent describing intermediates related to chloramphenicol synthesis but applicable for preparing the 1-[4-(methylsulfonyl)phenyl]-2-pyrrolidinone core.
Alkylation of 4-Phenyl-2-pyrrolidone Derivatives
Another approach involves alkylation of the sodium salt of 4-phenyl-2-pyrrolidone:
- The sodium salt is prepared by treating 4-phenyl-2-pyrrolidone with sodium methoxide in toluene under reflux.
- After removal of methanol by distillation, the cooled suspension is reacted with chloroacetamide at 15°C for 2 hours, then left for 16 hours.
- The product, 1-carbamoylmethyl-4-phenyl-2-pyrrolidone (phenotropyl), precipitates upon addition of cold water, is filtered, washed, and dried.
- Yield is moderate (~36%), with a purity of 96% by assay.
- Unreacted starting material can be recovered from aqueous layers by toluene extraction.
This method is described in a Russian patent for phenotropyl synthesis but illustrates the alkylation strategy applicable to related pyrrolidinone derivatives.
Fluorination and Aziridine Intermediate Routes
Complex synthetic routes involving fluorinated intermediates and aziridine derivatives have been reported:
- Starting from (1R,2S)-3-[4-(methylsulfonyl)phenyl]-2-[((S)-1-phenethyl) amino]-1-propanol, chlorosuccinimide is used for chlorination in dichloromethane at room temperature.
- Subsequent fluorination steps and catalytic hydrogenation with palladium on carbon under mild hydrogen pressure yield fluorinated pyrrolidinone intermediates.
- Aziridine intermediates are generated under low temperature with lithium aluminum tert-butoxide reagents, followed by workup and recrystallization.
- These steps are part of synthetic routes for florfenicol analogs but provide insights into functional group transformations on the 4-(methylsulfonyl)phenyl moiety attached to pyrrolidinone rings.
General Synthetic Considerations and Data Summary
Analysis of Preparation Methods
- The reduction and cyclization method provides relatively high yields and is suitable for preparing the this compound core with good purity.
- The alkylation approach is straightforward but yields are moderate and may require recovery of unreacted starting materials.
- The fluorination and aziridine routes are more complex and tailored toward specific derivatives but demonstrate the versatility of modifying the methylsulfonylphenyl substituent.
- Purification typically involves crystallization and chromatographic techniques such as HPLC for quality control.
- Reaction conditions often require careful temperature control and inert atmosphere (nitrogen) to prevent side reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Lactam Nitrogen
The lactam nitrogen in 2-pyrrolidinones can undergo nucleophilic substitution reactions. For example:
-
Alkylation : Treatment with alkyl halides under basic conditions forms N-alkylated derivatives. Similar reactions with pyrrolidinone derivatives (e.g., N-methyl-2-pyrrolidinone ) demonstrate the feasibility of modifying the lactam nitrogen .
-
Acylation : Reaction with acyl chlorides or anhydrides yields N-acylpyrrolidinones, though steric hindrance from the 4-(methylsulfonyl)phenyl group may reduce reactivity .
Ring-Opening Reactions
The pyrrolidinone ring can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Produces 4-(methylsulfonyl)benzamide derivatives via cleavage of the lactam carbonyl .
-
Basic Hydrolysis : Generates γ-amino acids or their salts, though the electron-withdrawing sulfonyl group may stabilize the lactam, requiring harsher conditions .
Reduction of the Lactam Carbonyl
The carbonyl group in the pyrrolidinone ring can be reduced to form pyrrolidine derivatives:
-
Catalytic Hydrogenation : Using catalysts like Raney nickel or palladium yields 1-[4-(methylsulfonyl)phenyl]pyrrolidine.
-
Borane-Mediated Reduction : Selectively reduces the lactam to a secondary amine .
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Requires fuming nitric acid and sulfuric acid to introduce nitro groups at meta positions relative to the sulfonyl group .
-
Halogenation : Limited success due to low electron density; bromination may proceed slowly with Lewis acid catalysts .
Desulfonylation Reactions
The methylsulfonyl group is resistant to most reducing agents but may undergo desulfonylation under specific conditions:
-
Metal-Mediated Reduction : In situ treatment with MeCuLi removes the sulfonyl group, yielding 1-phenyl-2-pyrrolidinone derivatives .
Coordination Chemistry
The sulfonyl oxygen and lactam carbonyl may act as ligands in metal complexes:
-
Yttrium Triflate Complexes : Participate in asymmetric aldol reactions when coordinated with chiral ligands, though steric bulk from the 4-(methylsulfonyl)phenyl group may hinder catalysis .
Comparative Reactivity Table
Scientific Research Applications
1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone is a chemical compound with a pyrrolidinone ring substituted with a methylsulfonyl group attached to a phenyl moiety. Pyrrolidinones are known for their diverse biological activities and applications in medicinal chemistry. The methylsulfonyl group enhances the compound's solubility and reactivity, making it suitable for chemical and biological studies.
Chemical Reactivity
The chemical reactivity of this compound is due to its functional groups, which allow it to participate in reactions that are important in synthesizing derivatives with potential pharmacological properties.
Biological Activities
This compound exhibits biological activities, particularly as an inhibitor of various enzymes and receptors. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGFRβ). Additionally, pyrrolidinones can possess anti-inflammatory and analgesic properties, making them interesting candidates for drug development.
Applications
This compound has several applications in various fields. Studies on the interactions of this compound with biological targets reveal its potential as a modulator of enzyme activity and receptor binding. Interaction studies often employ techniques such as molecular docking and enzyme kinetics to elucidate binding affinities and mechanisms of action. These studies are crucial for understanding how this compound may influence physiological processes and contribute to therapeutic effects.
Related Compounds
Several compounds share structural similarities with this compound.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidinone ring with methylsulfonyl group | Inhibitor of VEGFR-2 and PDGFRβ |
| N-Methyl-2-pyrrolidinone | Simple pyrrolidinone structure | Solvent; limited biological activity |
| 4-Methylthio-2-pyrrolidinone | Methylthio instead of methylsulfonyl | Varies; less potent than target |
| 5-Methyl-2-pyrrolidinone | Methyl substitution on the ring | Diverse applications; different kinetics |
This comparison highlights the unique features of this compound that contribute to its distinct biological profile and potential applications in drug discovery and development.
As a COX-2 Inhibitor
This compound can be used as a selective COX-2 inhibitor . A series of 2-phenyl-4 H-chromen-4-one derivatives possessing a methylsulfonyl pharmacophore group at the para position were synthesized and all target compounds exhibited moderate-to-high COX-2 inhibitory activity .
As an Anti-inflammatory agent
Several tetrahydropyrimidine-2-carboxamides derivatives with anti-inflammatory activity have been synthesized . The best anti-inflammatory activity was found in N-(4-chlorophenyl)-1,4,5,6- tetrahydropyrimidine-2-carboxamide and in N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6- tetrahydropyrimidine-2-carboxamide, suppression of the inflammatory response was 46.7% and 46.4%, respectively .
As an Antimicrobial agent
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: The compound can inhibit the production of inflammatory mediators by blocking the activity of COX enzymes, leading to reduced inflammation and pain
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[4-(methylsulfonyl)phenyl]-2-pyrrolidinone with analogous pyrrolidinone and sulfone-containing derivatives, focusing on structural features, synthesis yields, and physicochemical properties.
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl group enhances polarity and metabolic stability compared to methoxy (e.g., 1-(4-methoxyphenyl) derivatives) or trifluoromethyl groups .
- Synthetic Accessibility: Derivatives with simple aryl substitutions (e.g., 4-methoxyphenyl) achieve higher yields (81–87%) compared to complex heterocyclic hybrids (e.g., benzimidazolyl-pyrrolidinones at 56–87%) .
- Thermal Stability: Melting points correlate with substituent bulk; this compound derivatives exhibit higher melting points (149–173°C) than non-sulfone analogues .
Pharmacological Relevance
- Anticancer Activity: Pyrrolidinones with dimethylaminophenyl substituents (e.g., 1-(4-(dimethylamino)phenyl)pyrrolidin-2-one) show moderate cytotoxicity against cancer cell lines, suggesting that the methylsulfonyl variant may exhibit similar bioactivity pending further testing .
Computational Interactions
Docking studies using AutoDock4 suggest that sulfone-containing pyrrolidinones exhibit stronger binding to hydrophobic pockets in enzymes (e.g., kinases) due to the sulfone group’s ability to form hydrogen bonds and van der Waals interactions . This contrasts with trifluoromethyl derivatives, which rely more on steric and electrostatic effects .
Critical Analysis of Divergent Data
- Synthetic Yields: The synthesis of this compound derivatives achieves higher reproducibility (81–87% yields) compared to benzimidazole-fused pyrrolidinones (56–87%), likely due to fewer side reactions in the former .
Biological Activity
1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone is a compound that has garnered attention for its potential biological activities, particularly in modulating enzyme activities and influencing various cellular pathways. This article reviews the existing literature on its biological activity, highlighting key findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a pyrrolidinone ring substituted with a methylsulfonyl group and a phenyl moiety. Its structural characteristics are essential for its biological interactions.
Biological Activity Overview
This compound has been studied for its effects on various biological targets, including enzyme modulation and potential therapeutic applications.
Enzyme Modulation
Research indicates that this compound may act as a modulator of specific enzymes involved in critical biological processes. For instance, it has shown potential in inhibiting phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative diseases. In vitro studies have demonstrated that it can selectively inhibit PI5P4Kγ with a value of 7.1 nM, suggesting strong binding affinity and potential therapeutic relevance in targeting these kinases .
Case Studies
Research Findings
Several studies have provided insights into the pharmacological properties of this compound:
- Selectivity and Potency : In a series of structure-activity relationship (SAR) studies, modifications at various positions of the pyrrolidinone ring have been shown to influence potency significantly. The presence of hydrophobic groups at the 4-position enhances both in vitro and in vivo activity .
- Cellular Uptake and Mechanisms : Data suggest that the compound may exhibit favorable cellular uptake characteristics, which is crucial for its effectiveness as a therapeutic agent. Further investigations into its mechanism of action are necessary to elucidate how it interacts at the cellular level .
Table 1: Summary of Biological Activity
Table 2: Structure-Activity Relationship Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(methylsulfonyl)phenyl]-2-pyrrolidinone, and how can intermediates be characterized?
- Synthesis : The compound can be synthesized via nucleophilic substitution of 4-(methylsulfonyl)phenyl halides with 2-pyrrolidinone derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Post-synthetic purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Characterization : Key intermediates (e.g., sulfonyl precursors) should be verified using -NMR (δ 7.8–8.2 ppm for aromatic protons) and -NMR (δ 44–46 ppm for methylsulfonyl carbons). Mass spectrometry (ESI-MS) can confirm molecular ion peaks (expected m/z ≈ 253.3) .
Q. How can the purity of this compound be assessed for in vitro studies?
- Analytical Methods :
- HPLC : Use a C18 column with a mobile phase of 65:35 methanol/buffer (pH 4.6 sodium acetate + 1-octanesulfonate). Monitor UV absorbance at 254 nm; retention time typically 8–10 minutes .
- Melting Point : Pure samples exhibit sharp melting points (literature range: 145–148°C). Broadening indicates impurities .
Q. What safety protocols are critical when handling this compound in the lab?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust.
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air. Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The sulfonyl group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the meta-position of the phenyl ring. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts yield biaryl derivatives with >80% efficiency. Monitor by TLC (Rf ≈ 0.4 in 1:1 EtOAc/hexane) .
- Contradictions : Some studies report reduced yields with bulkier boronic acids due to steric hindrance—optimize ligand choice (e.g., XPhos) to improve efficiency .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may arise from solvent polarity (DMSO vs. aqueous buffers). Standardize assay conditions:
Use ≤0.1% DMSO to avoid solvent interference.
Validate with positive controls (e.g., staurosporine for kinase inhibition).
- Reference crystallographic data (e.g., C–S bond length ≈ 1.76 Å) to correlate structure-activity relationships .
Q. How can computational modeling predict the compound’s metabolic stability?
- Methodology :
Perform DFT calculations (B3LYP/6-31G*) to map electron density around the sulfonyl group.
Simulate cytochrome P450 interactions using AutoDock Vina; prioritize oxidation sites (e.g., pyrrolidinone α-carbons).
- Experimental validation via LC-MS/MS can identify major metabolites (e.g., hydroxylated derivatives) .
Q. What advanced techniques characterize solid-state interactions of this compound?
- Single-Crystal X-ray Diffraction : Resolve π-stacking interactions between phenyl rings (distance ≈ 3.5 Å) and hydrogen bonding (N–H···O=S, ≈2.1 Å). Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- Surface Adsorption Studies : Apply AFM or QCM-D to analyze adsorption on silica surfaces, relevant for drug delivery systems .
Data Contradiction Analysis
Q. Why do NMR spectra vary between synthetic batches?
- Root Cause : Trace solvents (e.g., residual DMF) or tautomeric forms of the pyrrolidinone ring may cause peak splitting.
- Resolution :
Dry samples under high vacuum (0.1 mmHg, 24 h).
Use deuterated DMSO-d₆ for NMR to stabilize tautomers .
Q. How to address inconsistent biological activity in cell-based vs. cell-free assays?
- Hypothesis : Membrane permeability differences or off-target effects in cellular environments.
- Testing :
Measure logP (HPLC retention time correlation) to assess lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
